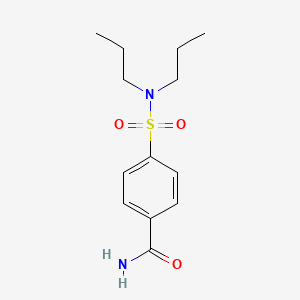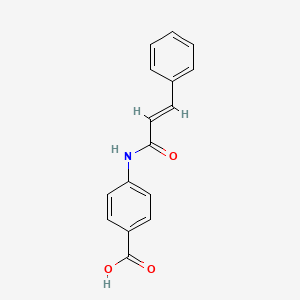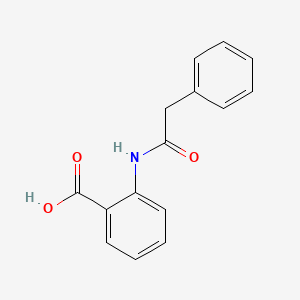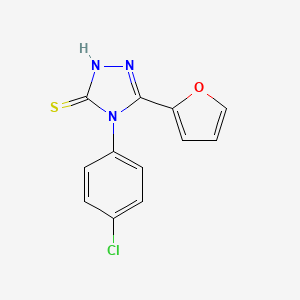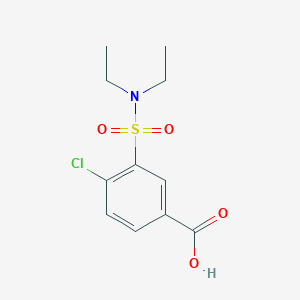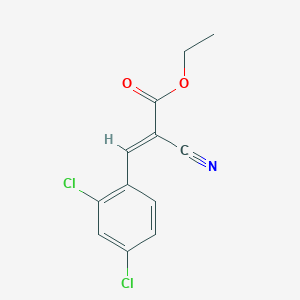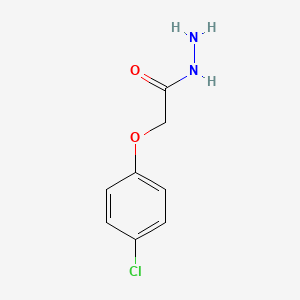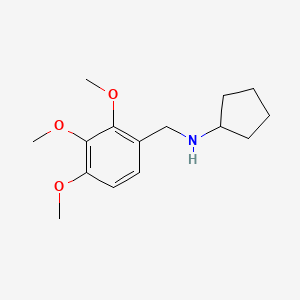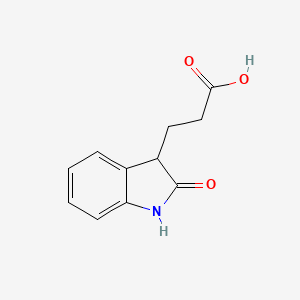
3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid” is a chemical compound with the CAS Number: 2971-17-7 . It has a molecular weight of 205.21 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid . The InChI code for the compound is 1S/C11H11NO3/c13-10(14)6-5-8-7-3-1-2-4-9(7)12-11(8)15/h1-4,12,15H,5-6H2,(H,13,14) .
Physical And Chemical Properties Analysis
The compound has a melting point of 168-170°C . The compound is shipped at normal temperature .
Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
Indole alkaloids, including structures derived from 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, have significantly inspired chemists towards developing new methods for indole synthesis. Interest in these methods has increased due to their potential applications in pharmaceuticals and organic chemistry. A comprehensive classification of indole syntheses has been proposed, aiming to organize the diverse strategies developed over the years. This classification facilitates understanding the historical and current state of the art in indole construction, highlighting significant contributions to each strategy and encouraging directed efforts towards overcoming existing challenges (Taber & Tirunahari, 2011).
Pharmacology of Heterocyclic Compounds
Heterocyclic compounds, structurally related to 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, play crucial roles in pharmacology due to their diverse biological activities. The synthesis and pharmacological potentials of 2-oxo-3-cyanopyridine derivatives, for instance, underscore the importance of such structures in developing therapeutic agents. These derivatives exhibit a range of biological activities, including anticancer, antibacterial, antifungal, and HIV-1 inhibitory effects. This highlights the relevance of exploring the synthetic pathways and pharmacology of compounds structurally related to 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid for future medicinal chemistry research (Ghosh et al., 2015).
Hepatic Protection by Indole Derivatives
Indole-3-carbinol (I3C) and its derivatives, related to 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, demonstrate significant protective effects against chronic liver diseases. These compounds modulate enzymes relevant to lipid metabolism and detoxification, showcasing anti-fibrosis, anti-tumor, antioxidant, and anti-inflammatory effects. Such findings suggest the potential for indole derivatives in therapeutic interventions for liver diseases, highlighting the broad applicability of compounds related to 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid in pharmacology and toxicology (Wang et al., 2016).
Levulinic Acid in Drug Synthesis
The application of levulinic acid, a product derivable from the structural manipulation of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, in drug synthesis illustrates the compound's utility in producing value-added chemicals. Levulinic acid's versatility in drug synthesis, due to its functional groups, underscores the potential of derivatives of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid in creating cost-effective and simplified drug synthesis pathways. This could lead to advancements in cancer treatment and the development of medical materials (Zhang et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(14)6-5-8-7-3-1-2-4-9(7)12-11(8)15/h1-4,8H,5-6H2,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQGSVVUAHHSFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid | |
CAS RN |
2971-17-7 |
Source


|
| Record name | 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)

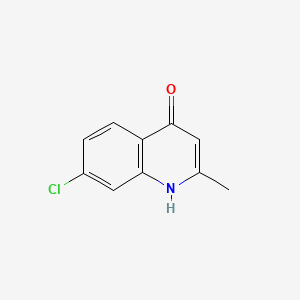
![2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B1349033.png)

